![molecular formula C24H23N5O2S B5228827 N-[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5228827.png)
N-[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its bioactivity . Piperazine derivatives have shown a wide range of pharmacological properties such as antibacterial activity against resistant pathogens, antimalarial activity, dual calcium channel blocking, antipsychotic activity, antifungal activity, and antitubercular, anticancer, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of various anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium .Molecular Structure Analysis
The molecular structure of similar compounds is often deduced from their IR, 1H-NMR, and 13C-NMR spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of anilines with bromo acetyl bromide, followed by coupling with phenyl piperazine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using techniques like IR spectroscopy and NMR spectroscopy .科学的研究の応用
Pharmaceutical Research
This compound exhibits properties that make it a candidate for drug development. It has been studied for its potential as an alkaline phosphatase inhibitor , which could have implications for treating bone diseases, diabetes, prostatic cancer, and liver dysfunction . Its structure, containing a piperazine ring, is common in molecules with a wide range of pharmacological activities.
Cancer Therapy
Research indicates that derivatives of this compound may serve as antibacterial and anticancer agents with mild cytotoxicity . This opens up avenues for the development of new therapeutic agents that can target specific cancer cells with minimal side effects.
Neurological Applications
The piperazine moiety within its structure is known to interact with various neurotransmitter receptors. This suggests potential applications in the treatment of neurological disorders, including Parkinson’s disease , where it could be used to detect fibrillar aggregates of proteins associated with the condition .
Environmental Remediation
Compounds like this one can be modified to create functionalized nanoparticles for environmental applications. These could include the removal of pollutants from water or soil, indicating its use in environmental remediation technologies .
Energy Storage
The structural motifs present in the compound are similar to those found in materials used for sodium-ion batteries . This suggests potential research applications in developing more efficient energy storage systems .
Biotechnology
Given its potential activity against various enzymes, this compound could be used in biotechnological applications, such as the development of enzyme inhibitors for industrial processes or research tools .
作用機序
将来の方向性
特性
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c30-32(31,20-11-5-2-6-12-20)27-23-24(26-22-14-8-7-13-21(22)25-23)29-17-15-28(16-18-29)19-9-3-1-4-10-19/h1-14H,15-18H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNAAKVQNJNZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228749.png)

![(2E)-3-(3-fluorophenyl)-N-{3-[2-(4-fluorophenyl)ethoxy]benzyl}-N-(4-pyridinylmethyl)acrylamide](/img/structure/B5228781.png)
![cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B5228783.png)
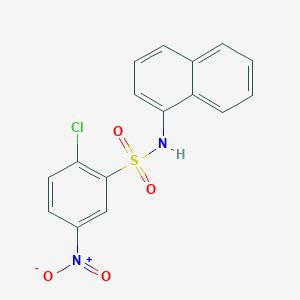
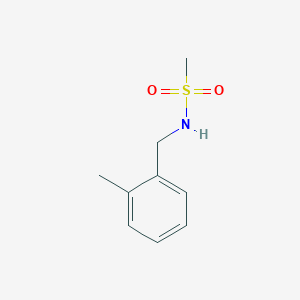
![(4-(3-phenylpropyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5228803.png)
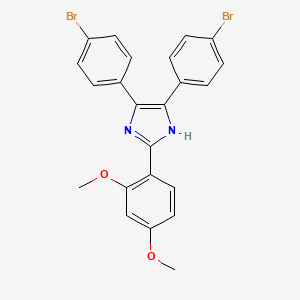
![(3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5228817.png)
![N-[5-(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5228822.png)
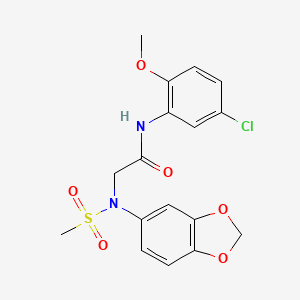
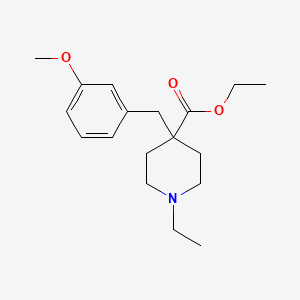
![1-(4-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228847.png)
![N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5228853.png)